Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate
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Overview
Description
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate is an organic compound that features a piperidine ring, a phenyl group, and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is formed by reacting phenylboronic acid with pinacol in the presence of a suitable catalyst.
Coupling Reaction: The boronate ester is then coupled with a piperidine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate undergoes several types of chemical reactions:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronate ester can participate in various substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Scientific Research Applications
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug development due to its ability to form stable carbon-boron bonds.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate involves its ability to form stable carbon-boron bonds. This property makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole .
- 1-Methylpyrazole-4-boronic acid pinacol ester .
Uniqueness
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-3-carboxylate is unique due to the presence of both a piperidine ring and a boronate ester in its structure. This combination provides it with unique reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C19H28BNO4 |
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Molecular Weight |
345.2 g/mol |
IUPAC Name |
methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)15-9-6-10-16(12-15)21-11-7-8-14(13-21)17(22)23-5/h6,9-10,12,14H,7-8,11,13H2,1-5H3 |
InChI Key |
BBVVPVVEPHVVBS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCC(C3)C(=O)OC |
Origin of Product |
United States |
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